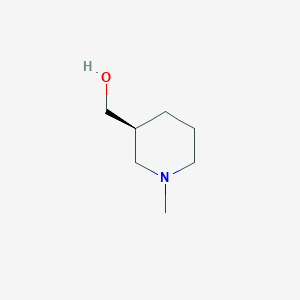

3-Piperidinemethanol, 1-methyl-, (3S)-

Description

BenchChem offers high-quality 3-Piperidinemethanol, 1-methyl-, (3S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidinemethanol, 1-methyl-, (3S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-1-methylpiperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXQXVDTGJCQHR-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3S)-1-methyl-3-piperidinemethanol physical properties

An In-Depth Technical Guide to the Physical Properties of (3S)-1-methyl-3-piperidinemethanol

Introduction

(3S)-1-methyl-3-piperidinemethanol, a chiral piperidine derivative, is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its structural motif, featuring a stereocenter, a tertiary amine, and a primary alcohol, makes it a versatile intermediate for introducing specific chirality and functional handles into complex molecules. This guide provides a comprehensive overview of the physical properties of (3S)-1-methyl-3-piperidinemethanol, offering a foundational understanding for researchers and drug development professionals. This document will delve into its key physical constants, spectral characteristics, and the experimental methodologies for their determination, underscoring the scientific principles that guide these evaluations.

While specific experimental data for the (3S)-enantiomer is not always available in public literature, the physical properties of enantiomers, with the exception of optical rotation, are identical to their corresponding racemates in an achiral environment.[1][2] Therefore, data for the racemic mixture, 1-methyl-3-piperidinemethanol, is provided as a close approximation.

Core Physical Properties

The fundamental physical properties of (3S)-1-methyl-3-piperidinemethanol are summarized in the table below. These constants are critical for its handling, purification, and use in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| CAS Number | 205194-35-0 | [3] |

| Appearance | Colorless to yellow to orange clear liquid | [4] |

| Boiling Point | 114 °C at 20 mmHg (for racemate) | [4] |

| Density | 0.98 g/cm³ (for racemate) | [4] |

| Refractive Index (n20D) | 1.48 (for racemate) | [4] |

| Solubility | Very soluble in water (for racemate). Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | [5][6] |

Chirality and Optical Rotation

Experimental Methodologies

The determination of the physical properties of (3S)-1-methyl-3-piperidinemethanol requires precise experimental techniques. The following sections detail the protocols for measuring key parameters.

Determination of Boiling Point

The boiling point is a crucial indicator of purity. For a liquid, it is the temperature at which its vapor pressure equals the external pressure.

Experimental Protocol:

-

Apparatus Setup: Assemble a micro-boiling point apparatus using a Thiele tube or a similar heating block.

-

Sample Preparation: Place a small volume (approximately 0.5 mL) of (3S)-1-methyl-3-piperidinemethanol into a small test tube.

-

Capillary Insertion: Invert a sealed-end capillary tube and place it, open-end down, into the liquid.

-

Heating: Immerse the assembly in the Thiele tube containing a high-boiling inert liquid (e.g., mineral oil) and begin to heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: The boiling point is the temperature at which the bubble stream ceases, and the liquid begins to enter the capillary tube upon cooling.

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is a fundamental property that relates the mass of a substance to the volume it occupies.

Experimental Protocol:

-

Instrument Selection: Utilize a pycnometer or a digital density meter for accurate measurement.

-

Calibration: Calibrate the instrument with a standard of known density, such as deionized water.

-

Sample Loading: Carefully introduce a known volume of (3S)-1-methyl-3-piperidinemethanol into the instrument, ensuring no air bubbles are present.

-

Measurement: Record the mass of the sample and calculate the density using the formula ρ = m/V. For a digital meter, the density is typically displayed directly.

-

Temperature Control: Maintain a constant temperature throughout the measurement, as density is temperature-dependent.

Caption: Workflow for Density Measurement.

Determination of Specific Rotation

Specific rotation is the characteristic rotation of plane-polarized light by a chiral compound at a specific concentration, path length, temperature, and wavelength.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of (3S)-1-methyl-3-piperidinemethanol of known concentration in a suitable achiral solvent.

-

Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent).

-

Sample Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are in the light path.

-

Rotation Reading: Measure the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

Caption: Workflow for Specific Rotation Measurement.

Spectral Data Analysis

The structural features of (3S)-1-methyl-3-piperidinemethanol can be elucidated through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the N-methyl group, multiplets for the piperidine ring protons, and signals corresponding to the hydroxymethyl group. The chiral center at C3 will lead to diastereotopic protons on the adjacent methylene groups, potentially resulting in more complex splitting patterns.

-

¹³C NMR: The spectrum will display distinct signals for each of the seven carbon atoms. The N-methyl carbon will appear in the aliphatic region, as will the carbons of the piperidine ring and the hydroxymethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1-methyl-3-piperidinemethanol provides information about its functional groups.[9]

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch: Sharp peaks in the 2800-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and piperidine ring hydrogens.

-

C-O Stretch: An absorption band around 1050-1150 cm⁻¹ is indicative of the C-O single bond.

Mass Spectrometry (MS)

Mass spectrometry of 1-methyl-3-piperidinemethanol reveals its molecular weight and fragmentation pattern.[9]

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 129.

-

Fragmentation: Common fragmentation pathways for N-methylpiperidines involve the loss of the methyl group or cleavage of the piperidine ring.

Safety and Handling

(3S)-1-methyl-3-piperidinemethanol should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for related compounds, it may cause skin and eye irritation.[10]

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of (3S)-1-methyl-3-piperidinemethanol. A thorough understanding of these properties is essential for its effective and safe use in research and development. The provided experimental protocols offer a framework for the in-house determination of these key physical constants, ensuring data accuracy and reproducibility. As a chiral building block of growing importance, a solid grasp of its physical characteristics is paramount for its successful application in the synthesis of next-generation chemical entities.

References

-

Brainly. (2023, December 12). Is the boiling point of a racemic mixture the same as that of each pure enantiomer? Retrieved from [Link]

-

Reddit. (2014, February 16). Why is there a difference in the physical properties between a pure enantiomer and a racemic mixture? Retrieved from [Link]

-

Quora. (2019, October 24). Do stereoisomers have different boiling points? Retrieved from [Link]

-

Journal of the American Chemical Society. Separation of Racemate from Excess Enantiomer of Chiral Nonracemic Compounds via Density Gradient Ultracentrifugation. Retrieved from [Link]

-

SparkNotes. Organic Chemistry: Stereoisomers: Racemic Mixtures and Enantiomeric Excess. Retrieved from [Link]

-

Wikipedia. Amine. Retrieved from [Link]

-

Fundamentals of Organic Chemistry. 12.2 Structure and Properties of Amines. Retrieved from [Link]

-

Carnegie Mellon University. Enantiomer surface chemistry: conglomerate versus racemate formation on surfaces. Retrieved from [Link]

-

University of Alberta. Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracemate. Retrieved from [Link]

-

Supporting Information. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

-

Profnit. Properties Of Enantiomers. Retrieved from [Link]

-

Chemistry LibreTexts. 21.2: Structural and Physical Properties of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. 3.3.2: Structure and Properties of Amines. Retrieved from [Link]

-

NIST WebBook. 1-Methyl-3-piperidinemethanol. Retrieved from [Link]

-

Wikipedia. Chirality (chemistry). Retrieved from [Link]

-

NIST WebBook. Piperidine, 1-methyl-. Retrieved from [Link]

-

NIST WebBook. 1-Methyl-3-piperidinemethanol. Retrieved from [Link]

-

Cheméo. Chemical Properties of 1-Methyl-3-piperidinemethanol (CAS 7583-53-1). Retrieved from [Link]

-

Cognition Pharmacueticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Retrieved from [Link]

-

Wikipedia. Racemic mixture. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

Jack Westin. Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]

-

PubChem. Piperidin-3-ylmethanol. Retrieved from [Link]

-

PubChemLite. 3-piperidinemethanol, 1-methyl- (C7H15NO). Retrieved from [Link]

-

NIST WebBook. 3-Piperidinemethanol. Retrieved from [Link]

-

SpectraBase. 3-Piperidinemethanol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. 3-Piperidinol, 1-methyl-. Retrieved from [Link]

-

Journal of Chemical Theory and Computation. Modeling Complex Solvent Effects on the Optical Rotation of Chiral Molecules: A Combined Molecular Dynamics and Density Functional Theory Approach. Retrieved from [Link]

-

NIST WebBook. Piperidine, 4-methyl-. Retrieved from [Link]

-

PubChem. N-Methylpiperidine. Retrieved from [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. sga.profnit.org.br [sga.profnit.org.br]

- 3. 3-Piperidinemethanol, 1-methyl-, (3S)- | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Methyl-3-piperidinemethanol(7583-53-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]

- 7. 3-Piperidinemethanol(4606-65-9) 1H NMR [m.chemicalbook.com]

- 8. 3-Methylpiperidine(626-56-2) 1H NMR [m.chemicalbook.com]

- 9. 1-Methyl-3-piperidinemethanol [webbook.nist.gov]

- 10. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3S)-1-methyl-3-piperidinemethanol chemical structure

An In-depth Technical Guide to (3S)-1-methyl-3-piperidinemethanol: A Chiral Building Block for Modern Drug Discovery

Introduction

(3S)-1-methyl-3-piperidinemethanol is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a substituted piperidine, it belongs to a class of saturated nitrogen-containing heterocycles that are among the most prevalent scaffolds in marketed drugs. The specific (3S) stereochemistry, combined with the primary alcohol and tertiary amine functional groups, makes it a versatile and valuable chiral building block for synthesizing complex molecular architectures with specific biological activities. Its structural rigidity and defined three-dimensional orientation are critical for achieving precise interactions with biological targets such as enzymes and receptors.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of (3S)-1-methyl-3-piperidinemethanol. It delves into its structural and physicochemical properties, outlines robust methodologies for its stereocontrolled synthesis, explores its applications as a key intermediate in drug discovery, and details essential protocols for its analytical characterization and quality control. The content is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this important chemical entity.

Section 1: Physicochemical Properties and Structural Elucidation

The fundamental characteristics of (3S)-1-methyl-3-piperidinemethanol define its behavior in chemical and biological systems. Its identity is established by a unique combination of molecular formula, weight, and stereochemistry.

Core Chemical Identity

The molecule consists of a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at the chiral center, C-3, in the (S) configuration.

// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C_Me [label="CH3", pos="-1.2,-0.1!", fontcolor="#202124"]; C2 [label="CH2", pos="0.8,1.5!", fontcolor="#202124"]; C3 [label="CH", pos="1.8,0.5!", fontcolor="#202124"]; C4 [label="CH2", pos="1.5,-0.8!", fontcolor="#202124"]; C5 [label="CH2", pos="0,-1.5!", fontcolor="#202124"]; C6 [label="CH2", pos="-1.2,-0.8!", fontcolor="#202124"]; C_CH2OH [label="CH2OH", pos="3.0,0.8!", fontcolor="#202124"]; S_label [label="(S)", pos="2.2,1.2!", fontcolor="#5F6368", fontsize=10];

// Edges for bonds edge [penwidth=1.5, color="#202124"]; N1 -- C_Me; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C_CH2OH [style=dashed]; // Dashed bond for stereochemistry } caption="Chemical structure of (3S)-1-methyl-3-piperidinemethanol"

Physicochemical Data

Quantitative data for (3S)-1-methyl-3-piperidinemethanol and its corresponding racemate are summarized below. It is common for specific stereoisomer data to be less reported than for the racemic mixture; where racemate data is provided from authoritative sources like the NIST Chemistry WebBook, it serves as a reliable estimate.[1]

| Property | Value | Source(s) |

| IUPAC Name | [(3S)-1-Methylpiperidin-3-yl]methanol | [2] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| CAS Number | 205194-35-0 | CymitQuimica |

| Appearance | Liquid | CymitQuimica |

| Canonical SMILES | CN1CCCCO | PubChem |

| InChI Key | UGXQXVDTGJCQHR-SSDOTTSWSA-N | PubChem |

| Monoisotopic Mass | 129.115364103 Da | PubChem |

| Boiling Point | Not specified for (3S)-isomer | - |

| Density | Not specified for (3S)-isomer | - |

Section 2: Synthesis and Stereocontrol

The synthesis of enantiomerically pure (3S)-1-methyl-3-piperidinemethanol is critical for its use in pharmaceutical development. The primary challenge lies in establishing the stereocenter at the C-3 position. Modern synthetic strategies have moved away from classical resolution towards more efficient asymmetric methods, such as biocatalysis and the use of chiral pool starting materials.[3][4]

Recommended Synthetic Workflow: Biocatalytic Approach

A highly effective and scalable approach involves the asymmetric reduction of an N-protected 3-piperidone precursor using a ketoreductase (KRED) enzyme. This method offers excellent enantioselectivity and operates under mild, environmentally benign conditions.[3] The N-Boc protecting group is ideal for directing the synthesis and can be readily manipulated in subsequent steps.

// Nodes Start [label="N-Boc-3-piperidone\n(Prochiral Ketone)", fillcolor="#FBBC05"]; Step1 [label="Asymmetric Bioreduction\n(Ketoreductase, Cofactor)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="(S)-N-Boc-3-hydroxypiperidine\n(Chiral Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2 [label="Reductive N-Methylation\n(LiAlH4 or HCHO/HCOOH)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="(3S)-1-methyl-3-piperidinemethanol\n(Final Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label="High e.e."]; Step1 -> Intermediate; Intermediate -> Step2 [label="High Yield"]; Step2 -> End; } caption="Workflow for Stereoselective Synthesis"

Detailed Experimental Protocol

This protocol is synthesized from established methodologies for asymmetric ketone reduction and N-alkylation of piperidines.[3]

Part A: Asymmetric Reduction of N-Boc-3-piperidone

-

Reactor Setup: To a temperature-controlled reactor vessel, add a phosphate buffer solution (e.g., 1M, pH 7.0).

-

Enzyme and Cofactor: Add the selected ketoreductase (KRED) enzyme and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/KRED).

-

Substrate Addition: Add N-Boc-3-piperidone to the buffered enzyme solution. The reaction can often be run at high concentrations (e.g., >50 g/L).

-

Reaction Conditions: Maintain the temperature at an optimal level for the enzyme (e.g., 30-40 °C) with gentle stirring. Monitor the reaction progress by HPLC or GC for the disappearance of the starting material and formation of the alcohol product.

-

Workup: Upon completion, quench the reaction and remove the enzyme via filtration (e.g., through Celite). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-3-hydroxypiperidine. The product is often of high purity (>99% e.e.) and may not require further purification.

Part B: Conversion to (3S)-1-methyl-3-piperidinemethanol

This step involves the simultaneous reduction of the Boc-carbamate and ester (if present) to an N-methyl group. A common and effective method is using a strong reducing agent.

-

Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of (S)-N-Boc-3-hydroxypiperidine in a dry, aprotic solvent like tetrahydrofuran (THF) to a cooled (0 °C) suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Reaction Conditions: After the initial addition, allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction. Monitor the reaction by TLC or LC-MS.

-

Workup (Fieser method): Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Purification: Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the final product, (3S)-1-methyl-3-piperidinemethanol. Further purification can be achieved via distillation or column chromatography if necessary.

Section 3: Applications in Drug Discovery and Development

The utility of (3S)-1-methyl-3-piperidinemethanol stems from its identity as a chiral building block. The piperidine ring provides a robust, non-aromatic scaffold, while the stereodefined hydroxymethyl group and the N-methyl group offer vectors for further chemical elaboration, enabling precise orientation of pharmacophoric features in three-dimensional space.

Role as a Key Intermediate

This compound and its unmethylated precursor, 3-piperidinemethanol, are valuable reactants for synthesizing a wide range of biologically active molecules.[5] The primary alcohol can be readily converted to other functional groups (e.g., ethers, esters, halides, amines), and the tertiary amine provides a basic handle that is often crucial for solubility and receptor interaction (e.g., forming a salt bridge).

// Central Node Core [label="(3S)-1-methyl-3-piperidinemethanol\nScaffold", fillcolor="#FBBC05", shape=Mdiamond];

// Application Nodes CB2 [label="CB2 Receptor Agonists\n(Chronic Pain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G9a [label="G9a Inhibitors\n(Oncology)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2Y12 [label="P2Y12 Antagonists\n(Antiplatelet)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuro [label="Neuroscience Research\n(e.g., SSRI-related scaffolds)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Other [label="Other Therapeutic Targets\n(sEH Inhibitors, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Core -> CB2 [label="is used in\nsynthesis of"]; Core -> G9a [label="is used in\nsynthesis of"]; Core -> P2Y12 [label="is used in\nsynthesis of"]; Core -> Neuro [label="provides\nscaffold for"]; Core -> Other [label="is used in\nsynthesis of"]; } caption="Therapeutic areas derived from the piperidinemethanol core"

Examples of Therapeutic Relevance

-

Pain and Inflammation: The racemic precursor, 3-piperidinemethanol, is a documented reactant for the synthesis of Cannabinoid Receptor 2 (CB2) agonists, which are investigated for the treatment of chronic pain and inflammatory conditions.

-

Oncology: This structural motif is used to create inhibitors of protein lysine methyltransferases like G9a, a target in oncology research.

-

Cardiovascular Disease: The scaffold is employed in the development of P2Y12 antagonists, which are crucial antiplatelet agents used to prevent thrombosis.

-

Antidepressants: While not a direct precursor, the closely related molecule (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol is a known intermediate and potential impurity in the synthesis of Paroxetine, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI).[6][7] This highlights the established importance of the (3S)-hydroxymethyl-1-methylpiperidine core in CNS drug development.

Section 4: Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of (3S)-1-methyl-3-piperidinemethanol is paramount. A multi-step analytical workflow is required for proper quality control (QC).

// Nodes Sample [label="Batch Sample of\n(3S)-1-methyl-3-piperidinemethanol", shape=cylinder, fillcolor="#FBBC05"]; Test1 [label="Identity Confirmation\n(GC-MS, NMR)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Test2 [label="Purity Assessment\n(GC-FID, HPLC-UV)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Test3 [label="Enantiomeric Excess (e.e.)\n(Chiral HPLC)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Certificate of Analysis (CoA)", shape=document, fillcolor="#FFFFFF"];

// Edges Sample -> Test1; Test1 -> Test2 [label="Identity OK"]; Test2 -> Test3 [label="Purity >98%"]; Test3 -> Result [label="e.e. >99%"]; } caption="Analytical Quality Control Workflow"

Protocol for Identity Confirmation (GC-MS)

-

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) confirms identity by matching the retention time and the mass fragmentation pattern against a reference standard. The NIST database provides a reference mass spectrum for the racemic compound, which is expected to be identical for the (3S)-isomer.[1]

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

GC Conditions:

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 129 and characteristic fragment ions. The fragmentation pattern should be compared to a reference spectrum for confirmation.[1]

-

Protocol for Enantiomeric Purity (Chiral HPLC)

-

Rationale: The most critical QC parameter for a chiral molecule is its enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. The method for the N-Boc precursor provides a strong template.[3]

-

Methodology:

-

Sample Preparation: The compound may need to be derivatized to improve its interaction with the chiral stationary phase. A common derivatization is acylation of the hydroxyl group with a chromophore-containing agent (e.g., benzoyl chloride).

-

HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IC or AD-H).

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v), potentially with a small amount of an amine modifier like diethylamine to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength for the derivative (e.g., 230 nm or 254 nm).

-

-

Data Analysis: The (3S)-enantiomer and the undesired (3R)-enantiomer will elute at different retention times. The enantiomeric excess is calculated from the peak areas (A) of the two isomers: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100

-

Conclusion

(3S)-1-methyl-3-piperidinemethanol stands as a testament to the power of stereochemistry in modern drug design. Its value lies not in its own biological activity, but in its role as a precisely crafted molecular foundation. By providing a rigid, stereodefined scaffold, it enables medicinal chemists to build complex molecules that can interact with biological targets with high specificity and potency, ultimately leading to safer and more effective medicines. The availability of robust, stereoselective synthetic routes, particularly those leveraging biocatalysis, ensures that this building block can be produced with the high fidelity required for pharmaceutical applications. As drug discovery continues to explore more complex and three-dimensional chemical space, the importance of chiral intermediates like (3S)-1-methyl-3-piperidinemethanol will only continue to grow.

References

-

Cognition Pharmaceuticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.

-

Sigma-Aldrich. 3-Piperidinemethanol 96%.

-

Chem-Impex International. 1-Methyl-3-piperidinemethanol.

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

-

Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.

-

PubMed Central (PMC). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace.

-

PubMed. Divergent asymmetric synthesis of 3,5-disubstituted piperidines.

-

ECHEMI. 3-Piperidinemethanol Formula.

-

Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.

-

ChemicalBook. 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum.

-

CymitQuimica. 3-Piperidinemethanol, 1-methyl-, (3S)-.

-

Sigma-Aldrich. 3-Piperidinemethanol 96% 4606-65-9.

-

ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

-

PubMed. Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines.

-

PubMed Central (PMC). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.

-

PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

PubMed Central (PMC). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.

-

ResearchGate. (PDF) ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines.

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry.

-

NIST Chemistry WebBook. 1-Methyl-3-piperidinemethanol.

-

NIST Chemistry WebBook. 3-Piperidinemethanol.

-

Sigma-Aldrich. 3-Piperidinemethanol 96% 4606-65-9.

-

ChemicalBook. 3-Methylpiperidine(626-56-2) 1H NMR spectrum.

-

PubMed Central (PMC). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

-

Google Patents. Esters of 3-hydroxy-piperidinemethanol derivatives.

Sources

- 1. 1-Methyl-3-piperidinemethanol [webbook.nist.gov]

- 2. 3-Piperidinemethanol, 1-methyl-, (3S)- | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. cognitionpharmaceuticals.com [cognitionpharmaceuticals.com]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to (3S)-1-Methyl-3-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-1-Methyl-3-piperidinemethanol, a chiral piperidine derivative, is a valuable building block in medicinal chemistry and pharmaceutical development. Its stereodefined structure offers a scaffold for the synthesis of complex, enantiomerically pure molecules with specific biological activities. This guide provides a comprehensive overview of (3S)-1-methyl-3-piperidinemethanol, including its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, analytical characterization methods, and its applications in drug discovery. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine motif is a ubiquitous scaffold in a multitude of pharmaceutical agents and natural products.[1] The introduction of a chiral center onto this saturated heterocyclic ring system dramatically expands its chemical space and allows for precise three-dimensional interactions with biological targets. The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[1]

(3S)-1-methyl-3-piperidinemethanol, with its defined stereocenter at the C3 position, serves as a critical chiral intermediate. Its utility lies in its bifunctional nature, possessing a nucleophilic tertiary amine and a primary alcohol that can be readily functionalized. This allows for its incorporation into larger, more complex molecules, influencing properties such as solubility, basicity, and receptor binding affinity.[2] This guide will delve into the essential technical aspects of this compound, providing a robust resource for its synthesis and application.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in a laboratory setting.

| Identifier | Value | Reference |

| Chemical Name | (3S)-1-methyl-3-piperidinemethanol | [3] |

| Synonyms | [(3S)-1-methylpiperidin-3-yl]methanol, (S)-1-Methyl-3-(hydroxymethyl)piperidine | [3] |

| CAS Number | 205194-35-0 | [3] |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | Colorless to light yellow liquid (for the racemic mixture) | [4] |

Table 1: Physicochemical Properties of 1-Methyl-3-piperidinemethanol (Racemic)

| Property | Value | Reference |

| Boiling Point | 114 °C @ 20 mmHg | [4] |

| Density | 0.98 g/mL | [4] |

| Refractive Index (n20D) | 1.48 | [4] |

Note: The physicochemical data presented is primarily for the racemic mixture (CAS 7583-53-1), as specific data for the (3S)-enantiomer is not extensively published. The values are expected to be very similar for the enantiomerically pure compound.

Synthesis of (3S)-1-Methyl-3-piperidinemethanol: A Strategic Approach

The enantioselective synthesis of (3S)-1-methyl-3-piperidinemethanol can be efficiently achieved from a commercially available chiral starting material, (S)-3-piperidinemethanol. This strategy ensures the retention of the desired stereochemistry throughout the synthetic sequence. The proposed synthesis involves a single, high-yielding step: a reductive amination known as the Eschweiler-Clarke reaction.

Synthetic Rationale and Causality

The Eschweiler-Clarke reaction is a well-established and reliable method for the N-methylation of primary and secondary amines.[5][6] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[5] This one-pot procedure is advantageous as it avoids the use of alkyl halides, which can lead to the formation of quaternary ammonium salts as byproducts.[6][7] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid. The liberation of carbon dioxide drives the reaction to completion, making it essentially irreversible.[5] Crucially, the Eschweiler-Clarke reaction is known to proceed without racemization of adjacent chiral centers, making it an ideal choice for this synthesis.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of (3S)-1-methyl-3-piperidinemethanol.

Detailed Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol is a robust procedure based on the principles of the Eschweiler-Clarke reaction, adapted for the specific substrate.

Materials:

-

(S)-3-Piperidinemethanol (1.0 eq)

-

Formic Acid (≥95%, 2.5 eq)

-

Formaldehyde (37 wt. % in H₂O, 2.5 eq)

-

Sodium hydroxide (NaOH) pellets

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (S)-3-piperidinemethanol.

-

Reagent Addition: With stirring, add formic acid to the flask, followed by the slow addition of formaldehyde solution. The addition may be exothermic.

-

Heating: Heat the reaction mixture to 100 °C and maintain at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully basify the mixture to a pH > 12 by the slow addition of solid NaOH pellets. This step should be performed in an ice bath to manage the exothermic reaction.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude (3S)-1-methyl-3-piperidinemethanol can be purified by vacuum distillation to afford a colorless to light yellow liquid.

-

Self-Validation: The success of the synthesis is validated by the complete consumption of the starting material as observed by TLC and the isolation of a product with the expected physical properties. Further confirmation is achieved through the analytical techniques described in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (3S)-1-methyl-3-piperidinemethanol.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 2.2-2.4 ppm), the hydroxymethyl group (a doublet of doublets or multiplet around 3.4-3.6 ppm), and the piperidine ring protons (a series of multiplets between 1.2 and 3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the N-methyl carbon, the hydroxymethyl carbon, and the five carbons of the piperidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹, and C-N and C-O stretching bands will appear in the fingerprint region (1000-1300 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 129.20).

Chiral Purity Assessment

Confirmation of the enantiomeric purity is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatives of cellulose or amylose, is often effective for separating chiral amines and alcohols.[8]

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point. A small amount of a basic additive, such as diethylamine (DEA), is often included to improve peak shape and resolution for basic analytes.[9]

-

Sample Preparation: Prepare a dilute solution of the synthesized (3S)-1-methyl-3-piperidinemethanol in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC system and monitor the elution profile using a suitable detector (e.g., UV, if derivatized, or a refractive index detector). The enantiomeric purity is determined by comparing the peak area of the desired (S)-enantiomer to that of any detected (R)-enantiomer.

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Applications in Drug Development

Chiral piperidine scaffolds are integral to the design of a wide range of therapeutic agents.[1][2] The specific stereochemistry of these scaffolds can lead to enhanced biological activity, improved selectivity for the target receptor, and a better pharmacokinetic profile.[2] (3S)-1-methyl-3-piperidinemethanol serves as a key building block in the synthesis of compounds targeting various disease areas, including:

-

Neuroscience: As an intermediate in the synthesis of analgesics and compounds targeting neurotransmitter systems.[4]

-

Inflammatory Diseases: In the development of anti-inflammatory drugs.[4]

-

Oncology: Chiral piperidines are found in numerous kinase inhibitors and other anti-cancer agents.

The ability to introduce the (3S)-1-methyl-3-piperidinemethanol moiety into a drug candidate allows medicinal chemists to fine-tune its properties to optimize efficacy and safety.

Conclusion

(3S)-1-methyl-3-piperidinemethanol is a fundamentally important chiral building block for the pharmaceutical industry. This guide has provided a comprehensive technical overview, from its basic properties to a detailed, scientifically-grounded synthetic protocol and methods for its analytical characterization. By understanding the causality behind the experimental choices and employing robust analytical techniques, researchers can confidently synthesize and utilize this valuable compound in their drug discovery and development endeavors.

References

-

Chem-Impex. (n.d.). 1-Methyl-3-piperidinemethanol. Retrieved from [Link]

- Zhang, Q.-W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1-e14.

-

MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Methyl-3-piperidinemethanol (CAS 7583-53-1). Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

- Wünsch, B., & Bedürftig, S. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.

-

PubChem. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

- Zhou, X., et al. (2023).

-

NIST. (n.d.). 1-Methyl-3-piperidinemethanol. Retrieved from [Link]

-

NIST. (n.d.). 3-Piperidinemethanol. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 1-methyl-. Retrieved from [Link]

-

PubMed. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylpiperidine. Retrieved from [Link]

-

Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]

-

YouTube. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal [Video]. YouTube. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Stereoselective Piperidine Synthesis through Oxidative Carbon–Hydrogen Bond Functionalizations of Enamides. Retrieved from [Link]

-

National Institutes of Health. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. 3-Piperidinemethanol, 1-methyl-, (3S)- | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

(3S)-1-methyl-3-piperidinemethanol stereochemistry

An In-Depth Technical Guide to the Stereochemistry of (3S)-1-methyl-3-piperidinemethanol

Abstract

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. (3S)-1-methyl-3-piperidinemethanol is a versatile chiral building block of significant interest in medicinal chemistry, particularly for the synthesis of analgesics, anti-inflammatory drugs, and compounds targeting neurotransmitter systems.[1] Its three-dimensional structure, defined by the (S) configuration at the C3 stereocenter, is critical to its utility and the biological activity of its derivatives. This guide provides an in-depth examination of the stereochemical aspects of this molecule, from its conformational landscape and methods of stereocontrolled synthesis to the analytical techniques required for its verification. We will explore the causal relationships behind experimental choices, present self-validating protocols, and underscore the biological imperative for stereochemical purity.

The Stereochemical Core: Structure and Conformation

(3S)-1-methyl-3-piperidinemethanol is a saturated nitrogen-containing heterocycle featuring a chiral center at the 3-position of the piperidine ring.[2] The absolute configuration at this carbon, designated "(S)" according to Cahn-Ingold-Prelog priority rules, dictates the spatial orientation of the hydroxymethyl group. This, in turn, governs how the molecule and its derivatives interact with other chiral entities, most notably biological receptors.

The piperidine ring is not planar; it predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. The N-methyl group and the C3-hydroxymethyl group can exist in either an axial or equatorial position. The conformational equilibrium is a critical factor in the molecule's overall shape and reactivity. For N-methylpiperidine systems, the methyl group has a known preference for the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on C2 and C6. The larger hydroxymethyl group at C3 also strongly favors the equatorial position, leading to a conformationally biased system.

Understanding this conformational preference is not merely academic. The dominant diequatorial conformation presents a specific three-dimensional topology to its environment, which is the foundation of its stereospecific interactions in both chemical reactions and biological systems.

Achieving Stereochemical Purity: Synthesis and Resolution

The synthesis of enantiomerically pure (3S)-1-methyl-3-piperidinemethanol is paramount for its application in drug development. Racemic mixtures are often undesirable, as the "inactive" enantiomer may be inert ballast at best, or contribute to off-target effects and toxicity at worst. Two primary strategies are employed: the separation of a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer (asymmetric synthesis).

Classical Chiral Resolution via Diastereomeric Salt Formation

This robust and time-tested method leverages the fundamental principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic base (±)-1-methyl-3-piperidinemethanol with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing for their separation by fractional crystallization.[3][4]

Causality of Experimental Choices:

-

Choice of Resolving Agent: Chiral acids like (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (S)-mandelic acid are commonly used.[4] The selection is often empirical, as the efficiency of crystallization depends on the specific lattice energies of the resulting salts, which are difficult to predict.[3] Screening multiple agents and solvents is a standard part of methods development.

-

Solvent System: The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, precipitating out of the solution, while the other remains dissolved. Alcohols like methanol or ethanol, or mixtures with water or other organic solvents, are frequently employed.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve one equivalent of racemic (±)-1-methyl-3-piperidinemethanol in a suitable solvent (e.g., methanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The formation of a precipitate indicates that the less soluble diastereomeric salt is forming.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and basify with a strong base (e.g., 1M NaOH) to a pH > 11. This deprotonates the chiral acid and liberates the free amine.

-

Extraction: Extract the free (S)-1-methyl-3-piperidinemethanol into an organic solvent like dichloromethane or ethyl acetate.

-

Purification & Verification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The enantiomeric excess (ee) of the product MUST be determined by a validated chiral analytical method (see Section 3.0).

Asymmetric Synthesis

Modern synthetic chemistry increasingly favors methods that create the desired stereocenter directly, avoiding the inherent 50% material loss of classical resolution.[3] Strategies for piperidine derivatives often involve:

-

Chiral Pool Synthesis: Starting from an inexpensive, enantiopure natural product like an amino acid.[5]

-

Catalytic Asymmetric Hydrogenation: The reduction of a corresponding substituted pyridine precursor using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand) can stereoselectively form the desired piperidine.[6][7] This approach is highly efficient and atom-economical.

The diagram below illustrates the conceptual workflow for chiral resolution.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 205194-35-0: [(3S)-1-methylpiperidin-3-yl]methanol [cymitquimica.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Methyl-3-(hydroxymethyl)piperidine basic characterization

An In-Depth Technical Guide to the Basic Characterization of (S)-1-Methyl-3-(hydroxymethyl)piperidine

Abstract: This technical guide provides a comprehensive framework for the fundamental chemical characterization of (S)-1-Methyl-3-(hydroxymethyl)piperidine, a chiral piperidine derivative of significant interest in pharmaceutical development and organic synthesis. As a key building block, its structural integrity, purity, and stereochemical identity are paramount. This document moves beyond rote protocols to offer a field-proven perspective on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover physicochemical properties, synthesis considerations, core analytical methodologies including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, with a critical focus on chiral purity verification via High-Performance Liquid Chromatography (HPLC). Detailed, step-by-step protocols are provided for researchers, scientists, and drug development professionals to ensure reliable and reproducible characterization.

Introduction: The Significance of a Chiral Building Block

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals ranging from analgesics to antipsychotics.[1][2] (S)-1-Methyl-3-(hydroxymethyl)piperidine is a valuable chiral intermediate, offering a stereochemically defined core for the synthesis of complex, biologically active molecules. Its utility is particularly noted in the development of novel therapeutic agents targeting neurological disorders.[3] The presence of three key features—a tertiary amine, a primary alcohol, and a defined stereocenter—makes it a versatile synthon.

The absolute configuration, (S) in this case, is often critical for pharmacological activity, as stereoisomers can exhibit vastly different efficacy, metabolism, and toxicity profiles. Therefore, a rigorous characterization to confirm the structure and, most importantly, the enantiomeric purity is not merely a quality control step but a foundational requirement for any subsequent research or development endeavor. This guide outlines the essential analytical procedures to establish a complete and trustworthy profile of this compound.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical data. This information is critical for handling, experimental design, and data interpretation.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-1-methylpiperidin-3-yl]methanol | [][5] |

| Synonyms | (S)-3-Hydroxymethyl-1-methylpiperidine, 1-Methyl-3-piperidinemethanol | [][5][6] |

| CAS Number | 7583-53-1 (for racemate) | [6][7] |

| Molecular Formula | C₇H₁₅NO | [5][6] |

| Molecular Weight | 129.20 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid (typical) | [8] |

| Solubility | Soluble in water, methanol, chloroform | [9][10] |

Synthesis and Chiral Integrity: A Brief Overview

While a full synthetic guide is beyond the scope of this document, understanding the origin of (S)-1-Methyl-3-(hydroxymethyl)piperidine is key to anticipating potential impurities. The target molecule is typically synthesized via one of two general strategies:

-

Asymmetric Synthesis: Building the chiral center directly using stereoselective reactions. This often involves the reduction of a ketone precursor using chiral catalysts or reagents.

-

Chiral Resolution: Synthesizing the racemic mixture of 1-Methyl-3-(hydroxymethyl)piperidine and subsequently separating the enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid, followed by fractional crystallization and liberation of the desired enantiomer.[11]

The choice of synthetic route directly impacts the potential impurity profile. An asymmetric synthesis might contain diastereomeric impurities, while a chiral resolution could have residual (R)-enantiomer. Therefore, the characterization workflow must be designed to detect these specific potential contaminants.

Core Characterization Methodologies

A multi-technique approach is essential for unambiguous characterization. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: General workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include:

-

A singlet for the N-methyl (N-CH₃) protons.

-

Multiplets corresponding to the piperidine ring protons (CH₂ and CH).

-

A doublet or multiplet for the hydroxymethyl (CH₂OH) protons, which are diastereotopic.

-

A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments. Expected signals include the N-methyl carbon, five distinct carbons for the piperidine ring, and the hydroxymethyl carbon.

The chemical shifts and coupling patterns must be consistent with the proposed structure. For example, protons on carbons adjacent to the nitrogen and oxygen atoms will appear further downfield.[12][13]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 130.2. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, C₇H₁₆NO⁺, providing an additional layer of certainty. The electron ionization (EI) mass spectrum will be identical to that of its enantiomer and racemate.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch: Aliphatic C-H stretching absorptions will be observed just below 3000 cm⁻¹.

-

C-O Stretch: A distinct band in the 1000-1260 cm⁻¹ region corresponds to the C-O single bond stretch of the primary alcohol.

Caption: Mapping of core analytical techniques to the compound's functional groups.

Chiral Purity Analysis

Confirming that the sample is the (S)-enantiomer and quantifying its purity (enantiomeric excess, or ee) is arguably the most critical characterization step. Chiral HPLC is the industry-standard method.[14]

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers, (S) and (R), form transient diastereomeric complexes with the CSP, causing them to travel through the column at different rates. This results in two separated peaks in the chromatogram, one for each enantiomer.

-

Methodology: A validated chiral HPLC method, often using a polysaccharide-based column (e.g., Chiralpak® series), is required.[15] The mobile phase is typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol).[15]

-

Data Analysis: The enantiomeric excess is calculated from the integrated areas of the two peaks:

-

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

For a sample to be considered enantiopure, the ee should typically be >98% or >99%, with the peak corresponding to the (R)-enantiomer being minimal or absent.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for execution.

Protocol 5.1: NMR Sample Preparation and Data Acquisition

-

Preparation: Accurately weigh 5-10 mg of (S)-1-Methyl-3-(hydroxymethyl)piperidine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Rationale: A deuterated solvent is used to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[16]

-

Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If necessary, perform a D₂O exchange experiment by adding a drop of D₂O, shaking the tube, and re-acquiring the ¹H spectrum to confirm the OH peak, which should disappear or significantly diminish.

-

Validation: The resulting spectra should show the expected number of signals with appropriate chemical shifts, integrations (for ¹H), and coupling patterns consistent with the known structure.

Protocol 5.2: Mass Spectrometry Analysis (ESI-MS)

-

Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid.

-

Rationale: Formic acid is added to promote protonation of the tertiary amine, ensuring efficient ionization and detection of the [M+H]⁺ ion.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer equipped with an ESI source operating in positive ion mode. Scan a mass range centered around the expected m/z of 130.2 (e.g., m/z 50-200).

-

Validation: The primary peak in the resulting mass spectrum must correspond to the calculated m/z of the protonated molecule. For HRMS, the measured mass should be within 5 ppm of the theoretical mass.

Protocol 5.3: Chiral HPLC for Enantiomeric Purity

-

Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Prepare a corresponding solution of the racemic standard for method validation and peak identification.

-

Chromatographic Conditions:

-

Column: Use a validated chiral column (e.g., Chiralpak IC-3 or similar).

-

Mobile Phase: A typical mobile phase is a mixture of n-Hexane and Isopropyl Alcohol (e.g., 95:5 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.[14]

-

Flow Rate: Set a flow rate of approximately 1.0 mL/min.

-

Detection: Use a UV detector set to a low wavelength (e.g., 210 nm) where the compound may have some absorbance, or a more universal detector if available.

-

-

Rationale: The chiral column is essential for separation. The amine modifier prevents the basic analyte from interacting strongly with residual silanols on the column support, which can cause peak tailing.

-

Data Acquisition: First, inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers. Then, inject the sample to be tested.

-

Validation: The sample should show a single major peak corresponding to the retention time of one of the enantiomers from the racemic standard run. The enantiomeric excess should be calculated and meet the required specification (e.g., >99%).

Safety, Handling, and Storage

As a piperidine derivative, (S)-1-Methyl-3-(hydroxymethyl)piperidine requires careful handling.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[17][18]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[19][20] Avoid contact with skin and eyes.[17] In case of contact, rinse immediately and thoroughly with water.[21]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[20]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[18]

Conclusion

The basic characterization of (S)-1-Methyl-3-(hydroxymethyl)piperidine is a critical, multi-faceted process that establishes its identity, structure, and purity. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a comprehensive structural profile, while chiral HPLC delivers the definitive measure of enantiomeric purity. By following the detailed, rationale-driven protocols outlined in this guide, researchers can ensure the quality and integrity of this vital chemical building block, thereby lending confidence and validity to their downstream applications in drug discovery and chemical synthesis.

References

-

Capot Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ChemBK. (2024). (3S)-3-(hydroxymethyl)-1-methylpiperidinium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98016, 3-Piperidinol, 1-methyl-. Retrieved from [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4604-65-3, 3-(Hydroxymethyl)piperidine. Retrieved from [Link]

- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.

-

Cheméo. (n.d.). Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2). Retrieved from [Link]

-

ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Synthesis of Piperidines Using Organometallic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. Retrieved from [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

NIST. (n.d.). 1-Methyl-3-piperidinemethanol. Retrieved from [Link]

-

ChemBK. (2024). (3R)-3-(hydroxymethyl)-1-methylpiperidinium. Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 5. 1-Methyl-3-piperidinemethanol [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. Cas 4604-65-3,3-(Hydroxymethyl)piperidine | lookchem [lookchem.com]

- 9. parchem.com [parchem.com]

- 10. (S)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 12. bg.copernicus.org [bg.copernicus.org]

- 13. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. hmdb.ca [hmdb.ca]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. peptide.com [peptide.com]

- 21. fishersci.com [fishersci.com]

Part 1: The Strategic Imperative of Chirality in Piperidine Scaffolds

An In-Depth Technical Guide to the Fundamental Concepts of Chiral Piperidine Derivatives

This guide provides a comprehensive overview of the core principles governing the synthesis, characterization, and application of chiral piperidine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, it moves beyond simple procedural descriptions to explore the underlying causality of experimental choices, ensuring a robust and validated understanding of this critical structural motif.

The piperidine ring, a six-membered nitrogenous heterocycle, is one of the most prevalent structural motifs in medicinal chemistry, found in a vast number of pharmaceuticals and natural products.[1][2] Its significance is not merely structural; the introduction of stereocenters into the piperidine scaffold profoundly influences a molecule's biological and pharmacological profile.

The three-dimensional arrangement of substituents on a chiral piperidine ring dictates its interaction with biological targets, which are themselves chiral entities like proteins and enzymes. This stereospecificity is a cornerstone of modern drug design.[3] Introducing chirality can lead to significant improvements in:

-

Biological Activity and Selectivity: One enantiomer often exhibits significantly higher potency (the eutomer) than the other (the distomer), which may be inactive or even contribute to off-target effects or toxicity.[3][4]

-

Physicochemical Properties: Chirality can alter properties like solubility, pKa, and logP, which are critical for a drug's absorption and distribution.[3][4][5]

-

Pharmacokinetic (ADME) Profile: The body can metabolize enantiomers at different rates, affecting drug exposure, half-life, and overall efficacy.[5][6]

-

Toxicity Reduction: Isolating the active enantiomer can mitigate side effects, including potential cardiac hERG toxicity.[4][5]

The ability of the piperidine ring to adopt various chair and boat conformations allows its substituents to probe the three-dimensional space of a binding pocket with precision.[6] Therefore, controlling the absolute stereochemistry of these substituents is not an academic exercise but a critical necessity for developing safer and more effective medicines.

Part 2: Core Synthetic Strategies for Asymmetric Piperidine Synthesis

The creation of enantiomerically pure piperidines remains a significant challenge in organic synthesis.[7] Methodologies have evolved from classical resolutions to highly sophisticated catalytic asymmetric syntheses. This section details the primary field-proven strategies.

Asymmetric Catalysis: The Modern Powerhouse

Asymmetric catalysis is the most elegant and atom-economical approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

A. Catalytic Asymmetric Hydrogenation & Reductive Amination: The reduction of pyridine or tetrahydropyridine precursors is a common route. The use of chiral transition metal catalysts (e.g., Rhodium, Iridium, Palladium) with chiral ligands enables the enantioselective addition of hydrogen to form the saturated piperidine ring.[1]

B. Metal-Catalyzed Cycloadditions: [2+2+2] cycloaddition reactions, catalyzed by metals like Rhodium(I), can assemble the piperidine core from simpler components like alkynes and isocyanates with high enantioselectivity.[8] This method allows for the rapid construction of complex, polysubstituted piperidines.

C. Enantioselective C-H Functionalization: A frontier strategy involves the direct, stereoselective functionalization of C-H bonds. For example, a chiral copper catalyst can mediate a radical relay mechanism, interrupting the classic Hofmann-Löffler-Freytag (HLF) reaction to achieve a regio- and enantioselective δ C-H cyanation of acyclic amines.[7] The resulting δ-amino nitriles are versatile precursors to a wide range of chiral piperidines.[7] This approach represents a paradigm shift from traditional functional group manipulations to direct, late-stage C-H bond activation.

Workflow for Asymmetric Synthesis & Validation

Caption: A generalized workflow for the design, synthesis, and validation of chiral piperidine derivatives.

Organocatalysis

Chiral small organic molecules can catalyze reactions with high stereoselectivity, avoiding the cost and potential toxicity of transition metals. A powerful example is the domino Michael addition/aminalization reaction between aldehydes and nitroolefins, catalyzed by a protected prolinol derivative, which can construct polysubstituted piperidines with up to four contiguous stereocenters in a single step.[9]

Chiral Auxiliary & Chiral Pool-Based Synthesis

These methods leverage pre-existing chirality to direct the formation of new stereocenters.

-

Chiral Pool Synthesis: This approach uses readily available, enantiopure starting materials from nature, such as amino acids or terpenes, to construct the piperidine ring. The inherent chirality of the starting material is transferred throughout the synthetic sequence.

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to an achiral substrate. It directs a diastereoselective reaction, after which the auxiliary is cleaved, leaving behind an enantioenriched product. The conjugate addition of homochiral lithium amides to α,β-unsaturated esters is a classic example used in the synthesis of piperidine alkaloids like (S)-coniine.[10][11]

Stereochemistry's Impact on Biological Function

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

The Architect of Asymmetry: A Technical Guide to (3S)-1-Methyl-3-piperidinemethanol and its Role in Stereoselective Synthesis

Foreword: The Quest for Chirality

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, particularly enantiomerically pure piperidine scaffolds, are privileged structures found in a vast array of pharmaceuticals and natural products.[1] This guide delves into the role of a specific and potent chiral building block, (3S)-1-methyl-3-piperidinemethanol, as a stereodirecting agent in asymmetric synthesis. While direct, comprehensive studies on this exact molecule as a catalyst are emerging, its structural motifs place it firmly within the well-established class of chiral β-amino alcohols, whose applications are both broad and highly effective. This document will, therefore, illuminate the function of (3S)-1-methyl-3-piperidinemethanol by examining the principles and field-proven applications of its closest analogues, providing researchers with a robust framework for its strategic deployment.

Structural Dissection and Mechanistic Implications

(3S)-1-methyl-3-piperidinemethanol is a chiral β-amino alcohol characterized by a defined stereocenter at the C3 position of the piperidine ring. Its efficacy in asymmetric synthesis is derived from a synergistic interplay of its structural features:

-

The (3S)-Stereocenter: This is the primary source of chirality. Its fixed spatial arrangement is the cornerstone of enantioselective transformations, creating a chiral environment around the catalytic center.

-

The Hydroxyl (-OH) Group: This functional group acts as a crucial coordination site for organometallic reagents, forming a chiral alkoxide in the active catalytic species.

-